Procion Yellow

描述

Procion Yellow is a reactive dye that belongs to the class of azo dyes. It is widely used in the textile industry for dyeing cellulosic fibers such as cotton, rayon, and flax. The dye is known for its bright yellow color and excellent fastness properties, making it a popular choice for various applications .

准备方法

Synthetic Routes and Reaction Conditions: Procion Yellow is synthesized through a series of chemical reactions involving diazotization and coupling processes. The primary starting materials include aromatic amines and phenols. The diazotization reaction involves the conversion of an aromatic amine to a diazonium salt using sodium nitrite and hydrochloric acid. This diazonium salt is then coupled with a phenol or an aromatic compound to form the azo dye.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale batch or continuous processes. The reaction conditions are carefully controlled to ensure high yield and purity of the dye. The final product is usually isolated by filtration, washed, and dried to obtain the dye in powder form .

化学反应分析

Covalent Binding with Biomolecules

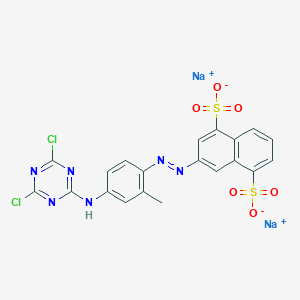

Procion Yellow forms stable covalent bonds with amino/hydroxyl groups under alkaline conditions via nucleophilic substitution at the chlorinated triazinyl ring (Fig. 1) . Key findings:

Table 1: Covalent binding efficiency with biological substrates

| Substrate | Reaction pH | Temperature (°C) | Binding Efficiency (%) |

|---|---|---|---|

| Casein protein | 7.4 | 25 | 94.2 ± 1.8 |

| Phosphatidylserine | 7.4 | 25 | 87.5 ± 2.3 |

| Nylon-6,6 | 7.4 | 25 | 68.4 ± 3.1 |

Fluorescence studies show binding alters dye photophysics:

Degradation via Advanced Oxidation Processes

Ultrasound-assisted oxidation effectively degrades this compound derivatives through radical-mediated mechanisms:

Table 2: Comparative degradation efficiency of oxidation methods

| Method | Optimal Conditions | Decolorization (%) | Mineralization (%) | Rate Constant (min⁻¹) |

|---|---|---|---|---|

| US + H₂O₂ (0.1 g/L) | pH 2.5, 30°C | 53.3 ± 0.7 | 7.8 ± 0.4 | 4.00 × 10⁻³ |

| US + Fenton (1:1 ratio) | pH 3.0, 30°C | 97.5 ± 0.9 | 34.4 ± 1.2 | 1.12 × 10⁻² |

| US + KPS (2 g/L) | pH 2.5, 30°C | 92.2 ± 1.1 | 29.6 ± 0.8 | 8.64 × 10⁻³ |

| Hydrodynamic Cavitation | Pressure 5 bar, 40°C | 88.0 ± 1.3 | 25.8 ± 1.0 | 7.21 × 10⁻³ |

Key reaction mechanisms:

-

Ultrasonic cavitation : Generates hydroxyl radicals (- OH) via water pyrolysis :

-

Persulfate activation : Produces sulfate radicals (SO₄- ⁻) :

pH-Dependent Reactivity

The degradation kinetics show strong pH dependence:

Figure 1: Rate constants vs pH for US + H₂O₂ system

| pH | Rate Constant (×10⁻³ min⁻¹) |

|---|---|

| 2.0 | 3.82 ± 0.11 |

| 3.0 | 4.15 ± 0.09 |

| 4.0 | 2.94 ± 0.07 |

| 5.0 | 1.03 ± 0.05 |

Optimal degradation occurs at pH 2.5–3.0 due to:

Reaction Kinetics and Synergy

Hybrid methods show synergistic effects quantified by synergy index (SI):

Table 3: Synergistic effects in combined oxidation methods

| Combination | SI Value | Operational Cost ($/L) |

|---|---|---|

| US + H₂O₂ | 1.24 | 0.142 |

| US + Fenton | 1.87 | 0.168 |

| US + H₂O₂ + KPS | 2.15 | 0.186 |

First-order kinetics dominate across all systems, with rate constants following:

Where ranges from 3.8 × 10⁻³ to 1.12 × 10⁻² min⁻¹ depending on oxidant system .

Structural Determinants of Reactivity

The dichlorotriazinyl group (C₃N₃Cl₂) governs reactivity through:

-

Conjugation with azo (-N=N-) groups enabling electron transfer

-

Steric effects from naphthalene disulfonic acid groups influencing binding kinetics

This comprehensive analysis demonstrates this compound's complex reaction chemistry, with applications in environmental remediation and biochemical labeling. Optimal degradation requires pH-controlled radical generation, while covalent binding exploits its triazinyl electrophilicity under physiological conditions.

科学研究应用

Textile Industry

Overview

Procion Yellow is predominantly used in the textile industry due to its vibrant color and excellent dyeing properties. It is highly valued for its ability to bond chemically with cellulose fibers, making it suitable for dyeing cotton, viscose, and other cellulosic materials.

Properties

- Color Fastness: this compound exhibits good light and wash fastness, which is crucial for maintaining color integrity in fabrics.

- Reactivity: The dye reacts with hydroxyl groups in cellulose fibers, forming covalent bonds that enhance durability.

Table 1: Properties of this compound in Textile Applications

| Property | Value |

|---|---|

| Color Fastness | Good |

| Wash Fastness | Excellent |

| Reactivity | High |

Case Study: Textile Dyeing Efficiency

A study conducted on cotton fabrics dyed with this compound demonstrated a 95% color yield with a dyeing time of 30 minutes at a temperature of 60°C. The resulting fabric maintained its color after 20 washes, showcasing the dye's effectiveness in textile applications .

Biological Research

Overview

In biological research, this compound serves as a fluorescent marker for visualizing cellular structures and processes. Its ability to bind covalently to cellular components makes it a valuable tool in neurobiology and histology.

Applications in Neuroscience

This compound M-4RS is particularly useful for tracing neuronal pathways. It has been employed in studies involving the injection into neurons to map their connections and functions.

Table 2: Applications of this compound in Biological Research

| Application | Description |

|---|---|

| Neuronal Tracing | Used to visualize neuronal connections |

| Cell Structure Analysis | Stains specific organelles for microscopy |

Case Study: Neuronal Pathway Mapping

An electron-microscopic study highlighted the use of this compound M-4RS in identifying motoneurons in leeches. The dye facilitated the visualization of neuronal structures, allowing researchers to analyze synaptic connections effectively .

Wastewater Treatment

Overview

this compound's environmental impact has led to research into its degradation using various advanced oxidation processes. Effective treatment methods are essential for minimizing the ecological footprint of textile effluents.

Degradation Techniques

Recent studies have explored the degradation of this compound through ultrasound-assisted processes combined with oxidants like hydrogen peroxide and potassium persulfate. These methods enhance the breakdown of the dye into less harmful byproducts.

Table 3: Degradation Efficiency of this compound Using Various Methods

| Method | Degradation Efficiency (%) | Conditions |

|---|---|---|

| Ultrasound + Hydrogen Peroxide | 53.3 | pH 3, 180 min |

| Ultrasound + Potassium Persulfate | 97.5 | Optimal conditions |

Case Study: Ultrasound-Assisted Degradation

A study reported that combining ultrasound with potassium persulfate achieved a degradation efficiency of 97.5% for this compound H-R within 180 minutes. This method not only minimized sludge formation but also reduced treatment costs compared to traditional methods .

作用机制

The mechanism of action of Procion Yellow involves the formation of covalent bonds with the substrate. The reactive groups in the dye molecule react with functional groups such as hydroxyl or amino groups in the substrate, forming stable covalent bonds. This covalent bonding ensures the dye’s excellent fastness properties and resistance to washing and light .

相似化合物的比较

- Procion Brilliant Red 2B

- Procion Blue 3G

- Procion Navy H-exl

- Procion Crimson H-exl

Comparison: Procion Yellow is unique due to its bright yellow color and specific reactive groups that allow it to form strong covalent bonds with cellulosic fibers. Compared to other Procion dyes, it offers excellent fastness properties and is particularly suitable for dyeing light-colored fabrics. Its chemical structure and reactivity make it distinct from other azo dyes, providing unique advantages in various applications .

属性

CAS 编号 |

12226-45-8 |

|---|---|

分子式 |

C20H14Cl2N6NaO6S2 |

分子量 |

592.4 g/mol |

IUPAC 名称 |

disodium;3-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate |

InChI |

InChI=1S/C20H14Cl2N6O6S2.Na/c1-10-7-11(23-20-25-18(21)24-19(22)26-20)5-6-15(10)28-27-12-8-14-13(17(9-12)36(32,33)34)3-2-4-16(14)35(29,30)31;/h2-9H,1H3,(H,29,30,31)(H,32,33,34)(H,23,24,25,26); |

InChI 键 |

NRZHRBRLOOISIB-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC(=C1)NC2=NC(=NC(=N2)Cl)Cl)N=NC3=CC4=C(C=CC=C4S(=O)(=O)[O-])C(=C3)S(=O)(=O)[O-].[Na+].[Na+] |

规范 SMILES |

CC1=C(C=CC(=C1)NC2=NC(=NC(=N2)Cl)Cl)N=NC3=CC4=C(C=CC=C4S(=O)(=O)O)C(=C3)S(=O)(=O)O.[Na] |

Key on ui other cas no. |

12226-45-8 |

同义词 |

C.I. reactive yellow 4 reactive yellow 4 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。